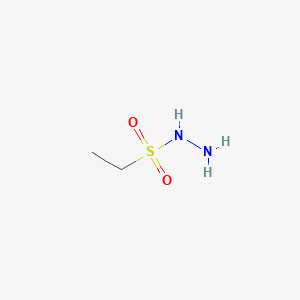

Ethanesulfonohydrazide

Beschreibung

General Context of Sulfonohydrazides in Contemporary Chemical Research

Sulfonohydrazides have carved a significant niche in modern chemical research due to their versatile reactivity and the diverse biological activities exhibited by their derivatives. They serve as crucial precursors for the synthesis of a wide array of heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry. researchgate.net The reaction of sulfonohydrazides with aldehydes or ketones, for instance, readily yields sulfonohydrazones, a class of compounds that has been investigated for various therapeutic properties. aaup.eduresearchgate.net

Recent research has highlighted the utility of sulfonohydrazides as reagents in various organic transformations. They have been employed in the synthesis of olefins, aldehydes, and sugars, and have also been used for the de-chlorination of certain heterocyclic compounds. aaup.edu Furthermore, the development of novel catalytic systems has expanded the applications of sulfonohydrazides, enabling reactions such as the copper-catalyzed thiolation of ketones to form benzylic thioethers, a transformation that avoids the use of traditional thiol reagents. acs.org The adaptability of the sulfonohydrazide functional group continues to inspire the development of new synthetic methodologies and the discovery of molecules with unique properties.

Historical Perspective of Ethanesulfonohydrazide Discovery and Initial Investigations

The exploration of sulfonohydrazides dates back to the mid-20th century, emerging from the broader investigation into organosulfur chemistry. The general synthesis of organic sulfonohydrazides was established through the reaction of a sulfonyl chloride with two molar equivalents of hydrazine (B178648) hydrate (B1144303) in a suitable solvent. aaup.edu This fundamental reaction laid the groundwork for the preparation of a vast library of sulfonohydrazide derivatives.

While specific historical details on the initial discovery and investigation of ethanesulfonohydrazide itself are not extensively documented in readily available literature, its synthesis follows this established general procedure. Early research likely focused on understanding its basic chemical properties and reactivity, paving the way for its later application as a building block in more complex synthetic endeavors. The development of synthetic methods for N-substituted sulfonohydrazides further broadened the scope of this class of compounds. imist.ma

Current Research Landscape and Significance of Ethanesulfonohydrazide in Chemical Synthesis and Materials Science

The current research landscape for ethanesulfonohydrazide and its parent class, sulfonohydrazides, is vibrant and expanding. In chemical synthesis, these compounds are recognized for their role in the construction of diverse molecular architectures. The synthesis of novel sulfonohydrazide Schiff bases (SHSBs) and their coordination complexes with various metal ions is an active area of research, driven by their potential applications in catalysis and medicine. aaup.eduimist.ma

In the realm of materials science, the unique properties of sulfonamide-containing compounds are being explored for various applications. researchgate.net While direct applications of ethanesulfonohydrazide in materials science are still emerging, the broader class of sulfonamides is recognized for its potential in creating functional materials. For instance, certain sulfonimide compounds have been investigated for their use in radiation-sensitive resin compositions for photolithography. google.com.nagoogle.com The ability of the sulfonohydrazide moiety to participate in various chemical transformations suggests its potential utility in the synthesis of novel polymers and functional materials with tailored properties. The interdisciplinary nature of materials science, which bridges chemistry, physics, and engineering, provides a fertile ground for exploring the future applications of ethanesulfonohydrazide and its derivatives. gtiit.edu.cnntnu.edu

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethanesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2S/c1-2-7(5,6)4-3/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKAWKLGSBZQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethanesulfonohydrazide and Its Derivatives

Direct Synthesis Routes of Ethanesulfonohydrazide

The most direct and common method for the preparation of ethanesulfonohydrazide involves the reaction of an ethanesulfonyl halide with hydrazine (B178648). This nucleophilic substitution reaction is a fundamental process in the synthesis of sulfonohydrazides.

Reaction Pathways from Ethanesulfonyl Halides and Hydrazine

The synthesis of ethanesulfonohydrazide is typically achieved by reacting ethanesulfonyl chloride with hydrazine hydrate (B1144303). In this reaction, the lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the ethanesulfonyl chloride. This results in the displacement of the chloride ion and the formation of the S-N bond, yielding ethanesulfonohydrazide and hydrochloric acid. A base, such as triethylamine (B128534) or an excess of hydrazine, is often added to neutralize the acid byproduct. amazonaws.comorgsyn.org

A general representation of this reaction is as follows:

CH₃CH₂SO₂Cl + 2 N₂H₄ → CH₃CH₂SO₂NHNH₂ + N₂H₅⁺Cl⁻

In a related synthesis, substituted hydrazines can be used to produce N'-substituted ethanesulfonohydrazides directly. For instance, the reaction of (4-nitrophenyl)hydrazine with ethanesulfonyl chloride in the presence of triethylamine yields N'-(4-nitrophenyl)ethanesulfonohydrazide. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of ethanesulfonohydrazide. Key parameters that can be adjusted include temperature, solvent, and the stoichiometry of the reactants. For instance, the reaction is often carried out at low temperatures (e.g., 0-20°C) to control the exothermicity and minimize side reactions. orgsyn.org The choice of solvent can also influence the reaction; solvents like tetrahydrofuran (B95107) or ethanol (B145695) are commonly used. amazonaws.comorgsyn.org

While specific optimization studies for ethanesulfonohydrazide are not extensively detailed in the reviewed literature, general principles of yield optimization in chemical synthesis are applicable. d-nb.infonih.gov These can involve systematic variation of reaction parameters, often employing statistical methods like response surface methodology, to identify the optimal conditions for maximizing the product yield. researchgate.net Factors such as the rate of addition of reactants and the method of product isolation and purification are also critical for achieving high yields. orgsyn.orgmdpi.com

Synthesis of N-Substituted Ethanesulfonohydrazides

N-substituted ethanesulfonohydrazides, particularly ethanesulfonyl hydrazones, are a significant class of derivatives. These compounds are typically synthesized through the condensation of ethanesulfonohydrazide with aldehydes or ketones.

Condensation Reactions with Aldehydes and Ketones to Form Sulfonyl Hydrazones

The reaction of ethanesulfonohydrazide with aldehydes or ketones results in the formation of the corresponding N'-alkylidene or N'-arylidene-ethanesulfonohydrazones, commonly known as sulfonyl hydrazones. This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. This reaction is often catalyzed by a small amount of acid.

One-pot syntheses of ethanesulfonyl hydrazones have been developed to improve efficiency and reduce waste. amazonaws.com In this approach, ethanesulfonyl chloride is first reacted with hydrazine hydrate to form ethanesulfonohydrazide in situ. Without isolating the intermediate, an aldehyde or ketone is then added to the reaction mixture to form the final sulfonyl hydrazone product. This method is advantageous as it simplifies the experimental procedure and can lead to high yields. amazonaws.com

A study by da Silva et al. describes a one-pot procedure where ethanesulfonyl chloride is reacted with hydrazine hydrate in ethanol at 0°C, followed by the addition of an aldehyde at room temperature. amazonaws.com This method has been used to synthesize a variety of ethanesulfonyl hydrazones with good to excellent yields.

Table 1: One-Pot Synthesis of Ethanesulfonyl Hydrazones amazonaws.com

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | N'-benzylidene-ethanesulfonyl hydrazone | 95 |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene) ethane-sulfonyl hydrazone | Not Specified |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene) ethane-sulfonyl hydrazone | 99 |

| 4-Hydroxy-3-methoxybenzaldehyde | N'-(4-hydroxy-3-methoxybenzylidene) ethanesulfonyl hydrazone | Not Specified |

Data extracted from a study on the one-pot synthesis of aryl and alkyl sulfonyl hydrazones. amazonaws.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient route to complex molecules. acs.orgrsc.org While specific MCRs for the direct synthesis of ethanesulfonyl hydrazones from elemental starting materials are not extensively documented, the principles of MCRs can be applied to generate diversity in sulfonyl hydrazone structures. For instance, a three-component reaction involving a sulfonyl chloride, hydrazine hydrate, and a vinyl azide (B81097) has been developed for the synthesis of sulfonylhydrazones in water, showcasing an environmentally friendly approach. researchgate.netlookchem.com Such strategies highlight the potential for developing novel and efficient MCRs for the synthesis of a wide array of ethanesulfonohydrazide derivatives.

Acylation and Alkylation of Ethanesulfonohydrazide

The ethanesulfonohydrazide molecule contains nucleophilic nitrogen atoms within its hydrazide moiety, making it amenable to reactions with various electrophiles. Acylation and alkylation are fundamental transformations that modify this functional group, leading to a diverse range of derivatives.

Acylation: This process involves the introduction of an acyl group (R-C=O) onto one of the nitrogen atoms of the hydrazide. A common and significant acylation reaction is the condensation of ethanesulfonohydrazide with aldehydes or ketones to form N-sulfonylhydrazones. These reactions are pivotal in medicinal chemistry for creating compounds with potential biological activities. researchgate.net The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the stable sulfonylhydrazone product.

Alkylation: Alkylation introduces an alkyl or aryl group onto the hydrazide nitrogen. This can be achieved by reacting ethanesulfonohydrazide with alkylating agents such as alkyl halides. google.comyoutube.com The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom displaces a leaving group on the alkylating agent. The reaction may require a base to deprotonate the hydrazide, enhancing its nucleophilicity. The specific nitrogen atom that gets alkylated can depend on the reaction conditions and the structure of the reactants. These reactions are crucial for expanding the structural diversity of ethanesulfonohydrazide derivatives. nih.gov

Introduction of Heterocyclic Moieties (e.g., Quinazolinone Derivatives)

The reactive hydrazide group of ethanesulfonohydrazide serves as a versatile handle for constructing larger, more complex molecules containing heterocyclic rings. These heterocyclic derivatives are of significant interest in pharmaceutical research.

A prime example is the synthesis of derivatives containing a pyridine (B92270) ring. In a documented synthesis, 2-hydrazinyl-5-nitropyridine (B1587325) was reacted with ethanesulfonyl chloride in pyridine as a solvent. google.com The reaction, conducted at low temperatures and then warmed to room temperature, successfully yielded N'-(5-nitropyridin-2-yl)ethanesulfonohydrazide, directly attaching the ethanesulfonyl group to a heterocyclic system. google.com

Quinazolinone is another important heterocyclic scaffold that can be integrated with ethanesulfonohydrazide. nih.govujpronline.com The synthesis of 4(3H)-quinazolinone derivatives often involves the acylation of an anthranilic acid, followed by cyclization with a suitable amine or hydrazine derivative. nih.gov Specifically, a 1,3-benzoxazin-4-one intermediate can be synthesized and subsequently reacted with a nucleophile like ethanesulfonohydrazide. nih.gov This reaction would involve the nucleophilic attack of the hydrazide on the carbonyl carbon of the benzoxazinone (B8607429) ring, leading to ring-opening and subsequent recyclization to form the 3-amino-substituted quinazolinone core, bearing the ethanesulfonyl group. Various synthetic strategies, including multi-step reactions and microwave-assisted methods, have been developed to produce diverse quinazolinone derivatives. nih.govbiomedpharmajournal.org

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Source |

|---|---|---|---|---|

| 2-Hydrazinyl-5-nitropyridine | Ethanesulfonyl chloride | Pyridine, -10 °C to RT | N'-(5-nitropyridin-2-yl)ethanesulfonohydrazide | google.com |

Sustainable and Green Chemistry Approaches in Ethanesulfonohydrazide Synthesis

In line with modern chemical manufacturing principles, the development of sustainable and green synthetic routes is a primary goal. numberanalytics.com These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. primescholars.comstudypulse.au

Solvent-Free Reactions

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which can pose environmental and health risks. Green chemistry encourages the reduction or elimination of these solvents. cem.com Solvent-free reaction techniques, such as grinding reactants together in a mortar and pestle or using ball milling, have emerged as powerful alternatives. rsc.orgjacsdirectory.com These mechanochemical methods can lead to shorter reaction times, simplified work-up procedures, and higher yields, all while eliminating the need for a solvent. rsc.orgrsc.org

The synthesis of ethanesulfonohydrazide from ethanesulfonyl chloride and hydrazine is typically performed in a solvent. However, adopting a solvent-free approach, potentially by adsorbing the reactants onto a solid mineral support like basic alumina, could offer a greener alternative. cem.com Such methods have been successfully applied to a wide range of organic reactions, including condensations and acylations. cem.comjacsdirectory.com

Catalytic Methods in Synthesis

Catalysis is a cornerstone of green chemistry. numberanalytics.com Catalysts accelerate reaction rates, allowing processes to run under milder conditions (lower temperature and pressure), which reduces energy consumption. nih.gov They can also enhance selectivity, leading to fewer byproducts and less waste. Catalytic approaches can be broadly categorized, including homogeneous, heterogeneous, and biocatalysis. nih.gov

While the direct reaction between ethanesulfonyl chloride and hydrazine is often efficient without a catalyst, catalytic methods are highly relevant for the synthesis of the necessary precursors. Furthermore, the derivatization of ethanesulfonohydrazide, such as in coupling reactions, can be significantly improved by using catalysts. cem.com Employing biocatalysts, such as enzymes, represents an advanced strategy that offers high selectivity and operates under environmentally benign aqueous conditions. nih.gov The development of catalytic cascades, where multiple reaction steps occur in a single pot, further enhances the efficiency and sustainability of synthesizing complex molecules from basic precursors. nih.gov

Atom Economy Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.comwikipedia.org A higher atom economy signifies a more efficient process with less waste generated. igitsarang.ac.in

The standard synthesis of ethanesulfonohydrazide proceeds via the following reaction:

C₂H₅SO₂Cl + N₂H₄ → C₂H₈N₂O₂S + HCl

The atom economy for this process can be calculated as follows:

| Component | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Ethanesulfonyl chloride (Reactant) | C₂H₅SO₂Cl | 128.59 |

| Hydrazine (Reactant) | N₂H₄ | 32.06 |

| Total Reactants | - | 160.65 |

| Ethanesulfonohydrazide (Product) | C₂H₈N₂O₂S | 124.17 |

| Hydrochloric acid (Byproduct) | HCl | 36.46 |

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100% Atom Economy = (124.17 g/mol / 160.65 g/mol ) x 100% ≈ 77.3%

An atom economy of 77.3% is characteristic of a substitution reaction where a portion of the reactants is converted into a stoichiometric byproduct (in this case, hydrochloric acid). While this is a reasonably efficient transformation, it falls short of the 100% atom economy achievable in ideal addition reactions where all reactant atoms are incorporated into the final product. studypulse.au Improving the atom economy would require redesigning the synthesis to avoid the formation of byproducts.

Chemical Reactivity and Transformation Studies of Ethanesulfonohydrazide

Ethanesulfonohydrazide as a Versatile Synthetic Reagent

Ethanesulfonohydrazide serves as a valuable building block in organic synthesis due to the reactive nature of its sulfonyl and hydrazide functional groups. These groups enable its participation in a range of reactions, including nitrogen transfer, carbon-heteroatom bond formation, and cyclization processes.

Role in Nitrogen Transfer Reactions

Nitrogen transfer reactions are fundamental in organic synthesis for the introduction of nitrogen-containing functional groups into organic molecules. Ethanesulfonohydrazide and related sulfonyl hydrazides can act as sources of nitrogen in various transformations. While specific examples detailing ethanesulfonohydrazide's direct use in widespread nitrogen transfer reactions like aziridination are not extensively documented in the provided context, the broader class of sulfonyl azides, which can be conceptually related to sulfonyl hydrazides, are known to participate in metal-catalyzed nitrogen-atom transfer reactions. For instance, copper powder has been reported to promote the decomposition of benzenesulfonyl azide (B81097) in cyclohexene (B86901), leading to the formation of cyclohexene aziridine, C-H amination products, and benzenesulfonamide (B165840) nih.gov. This suggests the potential for sulfonyl hydrazides to act as precursors to reactive nitrogen species under appropriate conditions. The development of enantioselective nitrogen transfer reactions using N-H oxaziridines further highlights the ongoing interest in creating efficient methods for asymmetric amination uni-muenchen.de.

Participation in Carbon-Heteroatom Bond Formation (C-N, C-S, C-O)

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the construction of a vast array of functional molecules. nih.govlibretexts.orge-bookshelf.de Ethanesulfonohydrazide and its derivatives are implicated in reactions that lead to the formation of C-N, C-S, and C-O bonds.

C-N Bond Formation: The hydrazide moiety of ethanesulfonohydrazide is inherently nucleophilic and can react with electrophiles to form new C-N bonds. A primary example is the formation of sulfonyl hydrazones through the condensation reaction with aldehydes and ketones. researchgate.netamazonaws.com These reactions are often straightforward and proceed in high yield. amazonaws.com Furthermore, transition metal-catalyzed cross-coupling reactions have become a preferred method for forming C-N bonds. nih.gov While direct examples with ethanesulfonohydrazide are not detailed, the general principles of such reactions, often involving reductive elimination from a metal center, are well-established. nih.gov

C-S Bond Formation: The sulfonyl group in ethanesulfonohydrazide contains a sulfur atom that can be involved in the formation of new C-S bonds. Although direct participation of the ethanesulfonohydrazide sulfur atom in C-S bond formation is not explicitly described, related sulfonyl compounds like sulfones and sulfonyl chlorides are known to undergo reactions that form C-S bonds. For example, visible light-mediated desulfonylation has emerged as a method for C-C bond formation, showcasing the reactivity of the C-SO2 bond. mdpi.com

C-O Bond Formation: The formation of C-O bonds is another critical transformation in organic synthesis. While the direct involvement of ethanesulfonohydrazide in C-O bond formation is not a primary reaction pathway, its derivatives can undergo transformations that lead to such bonds. For instance, the palladium-catalyzed oxidation of C-H bonds can lead to the formation of a C-O bond through reductive elimination from a high-valent metal center. nih.gov

Involvement in Cyclization and Annulation Reactions

Cyclization and annulation reactions are powerful strategies for the rapid construction of cyclic and polycyclic molecules. nih.govd-nb.inforsc.org Ethanesulfonohydrazide derivatives, particularly sulfonyl hydrazones, can participate in such transformations. Annulation reactions, which involve the formation of a new ring onto an existing one, are prized for their ability to increase molecular complexity quickly. nih.gov Recent advancements have seen the development of radical/polar annulation reactions for the construction of cyclopropanes. nih.gov Similarly, silylation-initiated annulation reactions have also been developed. sioc-journal.cn While specific examples directly employing ethanesulfonohydrazide in these advanced cyclizations are not provided, the general reactivity of related functional groups suggests their potential applicability. For instance, the intramolecular cyclization of substituted indoles involving an electrophilic aromatic substitution (SEAr) as the ring-closure step is a well-established method for constructing fused ring systems. d-nb.info

Reactivity of Ethanesulfonohydrazide Derivatives

The derivatives of ethanesulfonohydrazide, most notably sulfonyl hydrazones, exhibit a rich and diverse reactivity profile, making them valuable intermediates in organic synthesis.

Transformations of Sulfonyl Hydrazones

Sulfonyl hydrazones, readily prepared from the condensation of ethanesulfonohydrazide with aldehydes or ketones, are versatile synthetic intermediates. researchgate.netamazonaws.com They can undergo a variety of transformations, including acting as ligands for metal complexes and participating in further functionalization reactions.

Coordination Chemistry: Sulfonyl hydrazones can act as ligands, coordinating with metal ions through their nitrogen and oxygen atoms. For example, new sulfonyl hydrazone derivatives and their nickel(II) complexes have been synthesized and characterized. researchgate.net In these complexes, the sulfonyl hydrazone can behave as a monodentate or tridentate ligand depending on the metal center and reaction conditions. researchgate.net

Further Functionalization: The C-H bond adjacent to the hydrazone functionality can be a site for further reactions. An electrochemical oxidative C(sp2)-H sulfonylation of aldehyde hydrazones has been developed, providing access to an array of alkyl and aromatic sulfonylated hydrazones in good yields. thieme-connect.de This reaction proceeds via a radical pathway and demonstrates the potential for post-condensation modification of sulfonyl hydrazones. thieme-connect.de

Below is an interactive data table summarizing the synthesis of various sulfonyl hydrazones from the reaction of sulfonyl hydrazides with aldehydes.

| Aldehyde | Sulfonyl Hydrazide | Product | Yield (%) | Reference |

| Benzaldehyde | Butane-1-sulfonyl hydrazide | N'-benzylidenebutane-1-sulfonyl hydrazone | 90 | amazonaws.com |

| 4-Nitrobenzaldehyde | Ethanesulfonyl hydrazide | N'-(4-nitrobenzylidene)ethanesulfonyl hydrazone | 99 | amazonaws.com |

| 4-Methoxybenzaldehyde | Benzenesulfonyl hydrazide | N'-(4-methoxybenzylidene)benzenesulfonyl hydrazone | 54 | amazonaws.com |

| 4-Nitrobenzaldehyde | 4-Nitro-benzaldehyde hydrazone | Not Applicable | 99 | amazonaws.com |

Reductive and Oxidative Processes

The sulfonyl hydrazone moiety can participate in both reductive and oxidative reactions, leading to a variety of products.

Reductive Processes: While specific reductive transformations of ethanesulfonyl hydrazones are not detailed in the provided search results, the reduction of hydrazones in general is a known chemical transformation that can lead to hydrazines or amines, depending on the reducing agent and reaction conditions.

Oxidative Processes: As mentioned previously, the electrochemical oxidative C(sp2)-H sulfonylation of aldehyde hydrazones is a notable oxidative transformation. thieme-connect.de This reaction highlights the ability of the hydrazone group to facilitate oxidation at the adjacent carbon atom. The reaction proceeds under mild electrochemical conditions and tolerates a variety of functional groups. thieme-connect.de

Mechanistic Investigations of Ethanesulfonohydrazide Transformations

The study of the chemical transformations of ethanesulfonohydrazide provides insight into its reactivity, particularly in reactions with unsaturated systems like alkenes. Mechanistic investigations, combining experimental observations with computational analysis, help to elucidate the step-by-step process through which reactants are converted into products, including the identification of transient intermediates and the characterization of high-energy transition states.

Elucidation of Reaction Pathways and Intermediates

Experimental evidence suggests that the transformations of ethanesulfonohydrazide can proceed through a radical-mediated pathway, especially in the presence of radical initiators or under conditions that favor homolytic bond cleavage. A key reaction that highlights the unique reactivity of ethanesulfonohydrazide is its reaction with styrenes. Unlike its aromatic counterpart, benzenesulfonohydrazide, which typically yields β-ketosulfones under similar conditions, ethanesulfonohydrazide has been observed to lead to hydroxysulfonylation products. sciengine.com This divergence in reactivity underscores the influence of the ethyl group on the reaction mechanism.

The proposed reaction pathway is initiated by the formation of an ethanesulfonyl radical (CH₃CH₂SO₂•). This is thought to occur via the abstraction of a hydrogen atom from the hydrazide moiety by a radical initiator, followed by the elimination of a nitrogen molecule. This process is analogous to the well-established generation of sulfonyl radicals from other sulfonylhydrazide precursors. sciengine.com

Once formed, the highly reactive ethanesulfonyl radical is the key intermediate that dictates the subsequent steps of the reaction. The main steps of the proposed radical pathway are outlined below:

Initiation: Formation of the ethanesulfonyl radical from ethanesulfonohydrazide.

Propagation Step 1: Addition to Alkene: The ethanesulfonyl radical adds across the carbon-carbon double bond of an alkene. This addition is regioselective, with the sulfonyl group typically adding to the less substituted carbon atom, resulting in the formation of a more stable benzylic or secondary radical intermediate. utexas.edulibretexts.org

Propagation Step 2: Intermediate Trapping: The resulting carbon-centered radical intermediate is then trapped by another molecule. In the case of hydroxysulfonylation, this is believed to involve the reaction with a source of oxygen, followed by hydrogen abstraction to yield the final β-hydroxysulfone product. The exact nature of the oxygen source can vary depending on the reaction conditions.

| Intermediate | Structure | Role in Reaction Pathway |

| Ethanesulfonyl Radical | CH₃CH₂SO₂• | The initial reactive species that adds to the alkene. |

| Carbon-Centered Radical | R-CH(•)-CH₂(SO₂CH₂CH₃) | Formed after the addition of the ethanesulfonyl radical to an alkene (R-CH=CH₂). Its stability influences the regioselectivity of the addition. |

Transition State Analysis and Energy Profiles

The transition state in a chemical reaction represents the highest energy point along the reaction coordinate, and its structure and energy (the activation energy) determine the reaction rate. For the radical addition of the ethanesulfonyl radical to an alkene, the transition state involves the partial formation of the new carbon-sulfur bond and the partial breaking of the alkene's π-bond. utexas.edu

Transition State for Radical Addition:

The geometry of the transition state for the addition of a sulfonyl radical to an alkene is a critical factor in determining the reaction's stereochemistry and regioselectivity. Computational studies on related systems suggest that the approach of the sulfonyl radical to the alkene π-system leads to a transition state where the sulfonyl group is not symmetrically disposed over the double bond. Instead, it is closer to the carbon atom to which it will ultimately bond, and the radical character begins to develop on the other carbon atom. researchgate.net The electrophilic nature of sulfonyl radicals suggests that they will react more readily with electron-rich alkenes. researchgate.net

Energy Profile:

A reaction energy profile plots the change in potential energy as the reaction progresses from reactants to products. For a multi-step reaction like the hydroxysulfonylation involving ethanesulfonohydrazide, the energy profile would feature multiple peaks and valleys, corresponding to transition states and intermediates, respectively.

The key features of a hypothetical energy profile for the radical-mediated hydroxysulfonylation are:

Initial Energy of Reactants: The starting energy level of ethanesulfonohydrazide and the alkene.

First Transition State (TS1): The energy barrier for the formation of the ethanesulfonyl radical from ethanesulfonohydrazide. This is likely the initiation step and may have a high activation energy unless a suitable initiator is used.

First Intermediate (Int1): The ethanesulfonyl radical, residing in a potential energy well.

Second Transition State (TS2): The energy barrier for the addition of the ethanesulfonyl radical to the alkene. The height of this barrier will influence the rate of the addition step.

Second Intermediate (Int2): The carbon-centered radical formed after the addition. Its stability will affect the energy of this intermediate state.

Subsequent Transition States and Intermediates: Further energy barriers and intermediates corresponding to the trapping of the carbon radical and subsequent steps to form the final hydroxysulfone product.

Below is a representative and simplified reaction coordinate diagram illustrating the key stages of the proposed radical addition of an ethanesulfonyl radical to an alkene.

| Reaction Stage | Description | Relative Energy |

| Reactants | Ethanesulfonohydrazide + Alkene | Baseline |

| TS1 | Transition state for the formation of the ethanesulfonyl radical. | High |

| Intermediate 1 | Ethanesulfonyl radical | Lower than TS1 |

| TS2 | Transition state for the addition of the ethanesulfonyl radical to the alkene. | High |

| Intermediate 2 | Carbon-centered radical adduct | Lower than TS2 |

| Products | Hydroxysulfonylation product | Lower or higher than reactants, depending on the overall thermodynamics. |

This table represents a simplified, qualitative energy profile. The actual energies would require specific computational or experimental determination.

The lack of detailed computational studies specifically on ethanesulfonohydrazide means that the precise energies of the transition states and intermediates are not yet established. However, by analogy with other sulfonyl radical reactions, it can be inferred that the radical pathway is a plausible and energetically accessible route for its transformations. nih.gov

Spectroscopic Characterization for Structural Elucidation of Ethanesulfonohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number of distinct proton environments, their relative numbers, and their connectivity through spin-spin coupling. For Ethanesulfonohydrazide, the ¹H NMR spectrum is predicted to show distinct signals for the protons of the ethyl group (CH₃-CH₂) and the hydrazide moiety (-NH-NH₂).

The ethyl group protons are expected to appear as a characteristic triplet-quartet pattern. The methyl (CH₃) protons, being further from the electron-withdrawing sulfonyl (SO₂) group, would resonate at a higher field (lower ppm value) compared to the methylene (B1212753) (CH₂) protons. The signal for the CH₃ protons is split into a triplet by the two adjacent CH₂ protons. Conversely, the CH₂ protons are significantly deshielded by the adjacent SO₂ group, causing them to appear at a lower field (higher ppm value). Their signal is split into a quartet by the three neighboring CH₃ protons.

The protons on the nitrogen atoms of the hydrazide group (-NH-NH₂) are exchangeable and their chemical shifts can be highly variable, depending on factors like solvent, concentration, and temperature. msu.edu They often appear as broad singlets and may not always show clear coupling to each other or to adjacent protons.

Predicted ¹H NMR Data for Ethanesulfonohydrazide

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Inferred Connectivity |

| CH₃ -CH₂- | 1.2 - 1.5 | Triplet (t) | 3H | Coupled to the adjacent CH₂ group. |

| CH₃-CH₂ - | 3.0 - 3.4 | Quartet (q) | 2H | Coupled to the adjacent CH₃ group. |

| -SO₂-NH -NH₂ | Variable (Broad) | Singlet (s, broad) | 1H | Attached to the sulfonyl group and the terminal NH₂ group. |

| -NH-NH₂ | Variable (Broad) | Singlet (s, broad) | 2H | Terminal amino group protons. |

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon framework of a molecule. libretexts.org In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, simplifying the analysis of the carbon skeleton. libretexts.org

For Ethanesulfonohydrazide, two distinct signals are expected, corresponding to the two carbon atoms of the ethyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms. The carbon of the methylene group (CH₂), being directly attached to the electron-withdrawing sulfonyl group, is expected to be significantly deshielded and appear at a lower field compared to the methyl (CH₃) carbon. libretexts.org

Predicted ¹³C NMR Data for Ethanesulfonohydrazide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| CH₃ -CH₂- | 5 - 15 | Aliphatic methyl carbon, shielded position. |

| CH₃-CH₂ - | 45 - 55 | Methylene carbon, deshielded by the adjacent SO₂ group. |

While 1D NMR provides fundamental structural information, advanced techniques like 2D NMR and solid-state NMR offer deeper insights.

2D NMR: Two-dimensional NMR experiments, such as COSY and HSQC, are powerful tools for establishing definitive atomic connectivity. emerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the signals of the methyl (CH₃) and methylene (CH₂) protons. libretexts.org This correlation provides unambiguous evidence that these two groups are adjacent and coupled to each other, confirming the presence of the ethyl fragment. uam.es

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org For Ethanesulfonohydrazide, this experiment would show a correlation between the ¹H signal of the CH₃ group and the ¹³C signal of the methyl carbon. Similarly, a cross-peak would connect the ¹H signal of the CH₂ group to the ¹³C signal of the methylene carbon. youtube.com This technique provides a direct link between the proton and carbon skeletons of the molecule.

Solid-State NMR (ssNMR): Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the molecule's structure in the solid phase. emory.edu This technique is particularly useful for studying polymorphism (the existence of different crystal forms), intermolecular interactions like hydrogen bonding, and the local environment of atoms in a crystalline or amorphous solid. wikipedia.orgnih.gov For Ethanesulfonohydrazide, ssNMR could be used to characterize its crystal packing and analyze the conformations adopted in the solid state, which may differ from those in solution. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification. libretexts.org

The IR and Raman spectra of Ethanesulfonohydrazide are expected to display characteristic absorption bands corresponding to its key functional groups.

N-H Vibrations: The hydrazide moiety will give rise to N-H stretching vibrations, typically appearing in the 3200-3400 cm⁻¹ region. The NH₂ group may show two distinct bands (symmetric and asymmetric stretches), while the NH group will show one. N-H bending vibrations (scissoring) are expected in the 1590-1650 cm⁻¹ region.

S=O Vibrations: The sulfonyl group is characterized by strong, distinct stretching bands. The asymmetric S=O stretch typically appears in the 1300-1350 cm⁻¹ range, while the symmetric stretch is found at 1120-1160 cm⁻¹. These are often the most intense peaks in the IR spectrum.

C-H Vibrations: The ethyl group will produce C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for the CH₃ and CH₂ groups will appear in the fingerprint region (around 1375-1465 cm⁻¹).

Raman spectroscopy provides complementary information. msu.edu While S=O stretches are strong in the IR, S-N and C-S stretching vibrations, which may be weak in the IR, can sometimes be more readily observed in the Raman spectrum. nih.gov

Predicted Vibrational Frequencies for Ethanesulfonohydrazide

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

| -NH₂ / -NH | N-H Stretch | 3200 - 3400 | Medium-Strong |

| -CH₃ / -CH₂ | C-H Stretch | 2850 - 2960 | Medium-Strong |

| -NH₂ | N-H Bend (Scissoring) | 1590 - 1650 | Medium-Variable |

| -CH₂ / -CH₃ | C-H Bend (Scissoring/Rocking) | 1375 - 1465 | Medium |

| -SO₂- | S=O Asymmetric Stretch | 1300 - 1350 | Strong |

| -SO₂- | S=O Symmetric Stretch | 1120 - 1160 | Strong |

| C-S / S-N | C-S / S-N Stretch | 600 - 900 | Medium-Weak |

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation about single bonds. lumenlearning.com For Ethanesulfonohydrazide, key rotations occur around the C-S, S-N, and N-N bonds. The relative stability of different conformers is determined by factors such as steric hindrance and intramolecular hydrogen bonding. libretexts.org

In the solid state, the molecule is locked into a specific conformation dictated by crystal packing forces. X-ray crystallography would be the definitive method to determine this structure. Vibrational spectroscopy (IR and Raman) can probe this state, as different conformers may exhibit slightly different vibrational frequencies due to changes in symmetry and intermolecular interactions. mdpi.com

In solution, the molecule is likely to exist as an equilibrium of several rapidly interconverting conformers. The observed NMR spectrum represents a weighted average of these conformations. Low-temperature NMR studies can sometimes "freeze out" individual conformers, allowing for their separate characterization. The study of coupling constants and Nuclear Overhauser Effects (NOEs) can also provide information about the predominant solution-phase conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound, deducing its elemental formula, and elucidating its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like Ethanesulfonohydrazide without causing significant fragmentation. In ESI-MS, the analyte is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, typically denoted as [M+H]⁺.

For Ethanesulfonohydrazide (C₂H₆N₂O₂S), the nominal molecular weight is 126 Da. When analyzed by ESI-MS in positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value of 127. The detection of this ion confirms the molecular weight of the compound. The relative simplicity of ESI mass spectra, often dominated by the molecular ion, makes it an unambiguous method for molecular weight determination.

Table 1: ESI-MS Data for Ethanesulfonohydrazide

| Analyte | Molecular Formula | Nominal Mass (Da) | Ion Observed | Expected m/z |

| Ethanesulfonohydrazide | C₂H₆N₂O₂S | 126 | [M+H]⁺ | 127 |

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the determination of the exact mass of a molecule, which can be used to deduce its unique elemental composition, distinguishing it from other molecules with the same nominal mass. researchgate.netmeasurlabs.com

For the [M+H]⁺ ion of Ethanesulfonohydrazide, the theoretical exact mass is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹⁶O, and ³²S). This calculated mass provides a highly specific identifier for the compound. An experimentally measured exact mass that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula, C₂H₇N₂O₂S⁺.

Table 2: Calculation of Theoretical Exact Mass for Ethanesulfonohydrazide [M+H]⁺ Ion

| Element | Number of Atoms | Exact Mass of Most Abundant Isotope (Da) | Total Mass (Da) |

| Carbon (¹²C) | 2 | 12.000000 | 24.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | Theoretical Exact Mass of [C₂H₇N₂O₂S]⁺ | 123.022824 |

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of a selected ion. The protonated molecule of Ethanesulfonohydrazide ([M+H]⁺, m/z 127) can be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's structural connectivity, as fragmentation typically occurs at the weakest chemical bonds.

The structure of Ethanesulfonohydrazide (CH₃CH₂-SO₂-NHNH₂) suggests several plausible fragmentation pathways. Cleavage of the S-N and N-N bonds is expected, as is the loss of small, stable neutral molecules like SO₂. Analysis of these fragments helps to confirm the arrangement of the ethyl, sulfonyl, and hydrazide groups.

Table 3: Predicted MS/MS Fragmentation of Ethanesulfonohydrazide ([M+H]⁺ at m/z 127)

| Predicted Fragment Ion (m/z) | Neutral Loss | Formula of Fragment Ion | Plausible Structure of Fragment |

| 97 | N₂H₄ (Hydrazine) | [C₂H₅O₂S]⁺ | CH₃CH₂SO₂⁺ |

| 65 | C₂H₄ (Ethene) + N₂H₂ | [H₃O₂S]⁺ | [HSO₂]⁺ |

| 63 | SO₂ (Sulfur Dioxide) | [C₂H₇N₂]⁺ | CH₃CH₂NHNH₂⁺ |

| 45 | C₂H₅SO (Ethylsulfinyl) | [NH₃O]⁺ | [H₂NOH]⁺ |

| 31 | C₂H₅SO₂ (Ethylsulfonyl) | [N₂H₃]⁺ | H₂NNH⁺ |

| 29 | HSO₂NHNH₂ | [C₂H₅]⁺ | CH₃CH₂⁺ |

X-ray and Photoelectron Spectroscopies (XAS, XES, XPS) for Electronic Structure and Bonding

X-ray and photoelectron spectroscopies are surface-sensitive techniques that provide detailed information about the elemental composition, chemical states, and electronic structure of a material by probing core-level and valence electrons. wikipedia.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as ESCA (Electron Spectroscopy for Chemical Analysis), can identify the elements present on a material's surface and determine their chemical (oxidation) state. wikipedia.orgpnnl.gov When applied to Ethanesulfonohydrazide, XPS would provide distinct signals for sulfur (S 2p), nitrogen (N 1s), oxygen (O 1s), and carbon (C 1s).

The binding energy of the photoelectrons is sensitive to the chemical environment of the atom. For Ethanesulfonohydrazide, this would allow for differentiation between the atoms. The sulfur atom in the sulfonyl group (-SO₂-) is in a high oxidation state, which would result in a characteristic S 2p binding energy around 168-170 eV. The two nitrogen atoms in the hydrazide group (-NHNH₂) are in a reduced state and would have N 1s binding energies distinct from other nitrogen functionalities. Similarly, the two oxygen atoms are chemically equivalent, bonded to the sulfur, while the two carbon atoms of the ethyl group are in different environments (CH₃ vs. CH₂), which could potentially be resolved in a high-resolution spectrum.

Table 4: Predicted Core-Level Binding Energies in XPS for Ethanesulfonohydrazide

| Element | Orbital | Predicted Chemical Environment | Expected Binding Energy Range (eV) |

| Sulfur | S 2p | R-S O₂-N | 168 – 170 |

| Nitrogen | N 1s | -NH-NH₂ | 399 – 401 |

| Oxygen | O 1s | S=O | 532 – 534 |

| Carbon | C 1s | C H₃-CH₂- | ~285.0 |

| Carbon | C 1s | CH₃-C H₂- | ~286.0 |

X-ray Absorption and Emission Spectroscopies (XAS & XES)

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are complementary techniques that probe the electronic structure of a specific element. researchgate.net For Ethanesulfonohydrazide, Sulfur K-edge spectroscopy would be particularly informative.

Sulfur K-edge XAS probes the transition of a sulfur 1s core electron to unoccupied molecular orbitals. nih.govacs.org The features in the XAS spectrum, particularly in the X-ray Absorption Near Edge Structure (XANES) region, are highly sensitive to the oxidation state and coordination geometry of the sulfur atom. The spectrum for Ethanesulfonohydrazide would be characteristic of a hexavalent sulfur in a sulfonyl group, providing insight into the nature of the unoccupied orbitals involved in the S-O and S-N bonds. researchgate.net

Sulfur Kβ XES involves the decay of a valence electron to fill the 1s core hole created by the initial X-ray absorption. The resulting emission spectrum reflects the character and energy of the occupied molecular orbitals. rsc.orgosti.gov This provides direct information on the electronic density, ligand identity, and the nature of the S-O and S-N covalent bonds. Together, XAS and XES provide a detailed map of both the unoccupied and occupied molecular orbitals related to the sulfur atom, offering a profound understanding of the bonding within the sulfonohydrazide moiety. nih.govosti.gov

Crystallographic and Solid-State Data for Ethanesulfonohydrazide Currently Unavailable in Public Domain

A thorough search of scientific literature and crystallographic databases has revealed a lack of publicly available single-crystal or powder X-ray diffraction data for the chemical compound ethanesulfonohydrazide. Consequently, a detailed analysis of its solid-state characteristics as requested cannot be provided at this time.

The determination of precise molecular geometry, bond parameters, intermolecular interactions, and crystal packing arrangements fundamentally relies on experimental data obtained from single-crystal X-ray diffraction (SCXRD) analysis. spbu.ru This technique provides the definitive three-dimensional structure of a molecule in the solid state. Similarly, information regarding phase identification, purity, crystallinity, and crystal size is typically derived from powder X-ray diffraction (PXRD) experiments. libretexts.orgcarleton.edu

Without access to a published crystal structure in resources such as the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures, it is not possible to generate the specific, data-driven article requested. wikipedia.orgre3data.orgpsds.ac.uk The creation of data tables for bond lengths and angles, a description of hydrogen bonding networks, or an analysis of polymorphic forms would require such foundational experimental results.

Further research, including the synthesis and crystallographic analysis of ethanesulfonohydrazide, would be necessary to produce the detailed structural information required to fulfill the outlined article structure.

Computational and Theoretical Chemistry of Ethanesulfonohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These methods provide a microscopic view of molecular behavior, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for predicting molecular properties due to its favorable balance of accuracy and computational cost. DFT calculations could be employed to determine the optimized molecular geometry of ethanesulfonohydrazide, corresponding to its most stable three-dimensional arrangement of atoms. Furthermore, these calculations would provide a detailed picture of the molecule's electronic properties.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. A DFT study of ethanesulfonohydrazide would precisely calculate the energies of its HOMO and LUMO, thereby providing its HOMO-LUMO energy gap. This data would be instrumental in predicting its behavior in chemical reactions.

Interactive Data Table: Hypothetical HOMO-LUMO Data for Ethanesulfonohydrazide

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap | Data not available |

This table illustrates how the results of a HOMO-LUMO analysis for Ethanesulfonohydrazide would be presented. Currently, no specific published data is available.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MESP surface is color-coded to indicate regions of positive and negative electrostatic potential. Red areas typically represent electron-rich regions, which are susceptible to electrophilic attack, while blue areas indicate electron-poor regions, prone to nucleophilic attack. An MESP analysis of ethanesulfonohydrazide would reveal its reactive sites, providing crucial information for understanding its interaction with other molecules and its potential role in chemical reactions.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods could provide further insights into the properties of ethanesulfonohydrazide. Ab initio methods are based on first principles of quantum mechanics without the use of experimental parameters, offering high accuracy, though often at a greater computational expense. Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them faster and suitable for larger molecular systems, albeit with some trade-off in accuracy. The application of these methods could offer a comparative analysis of the electronic structure and properties of ethanesulfonohydrazide, further validating theoretical predictions.

Reactivity Descriptors and Conceptual DFT Applications

Conceptual DFT provides a framework for quantifying and understanding chemical reactivity through various descriptors. These indices are derived from the principles of DFT and offer a quantitative measure of a molecule's propensity to participate in chemical reactions.

Calculation of Global Reactivity Indices

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a molecule.

Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons.

Nucleophilicity (N): This descriptor measures the ability of a molecule to donate electrons.

The calculation of these indices for ethanesulfonohydrazide would provide a comprehensive profile of its chemical reactivity, allowing for predictions of its behavior in various chemical environments.

Interactive Data Table: Hypothetical Global Reactivity Indices for Ethanesulfonohydrazide

| Reactivity Descriptor | Value | Unit |

| Chemical Potential (μ) | Data not available | eV |

| Hardness (η) | Data not available | eV |

| Electrophilicity (ω) | Data not available | eV |

| Nucleophilicity (N) | Data not available | eV |

This table is a template for presenting the global reactivity indices of Ethanesulfonohydrazide once they are computationally determined. No such data is currently available in the literature.

Local Reactivity Analysis (e.g., Fukui Functions, Parr Functions)

Understanding the chemical reactivity of Ethanesulfonohydrazide is crucial for predicting its behavior in chemical reactions. Conceptual Density Functional Theory (DFT) provides powerful tools for this purpose, with local reactivity descriptors like Fukui functions and Parr functions being particularly insightful for identifying reactive sites within the molecule. scm.comresearchgate.net

Fukui Functions: The Fukui function, f(r), quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. scm.com This allows for the identification of sites susceptible to nucleophilic or electrophilic attack.

f+(r): This function corresponds to the addition of an electron and highlights sites prone to nucleophilic attack . A higher value indicates a greater reactivity towards nucleophiles.

f-(r): This function relates to the removal of an electron and identifies sites susceptible to electrophilic attack . A higher value points to a more reactive site for electrophiles. youtube.com

f0(r): This descriptor is used for predicting sites for radical attack .

These functions are often condensed to atomic centers to provide a simplified, atom-by-atom picture of reactivity. scm.com For Ethanesulfonohydrazide, calculations would likely reveal the nitrogen atoms of the hydrazide group to be the primary sites for electrophilic attack due to their lone pairs of electrons, while the sulfur atom of the sulfonyl group would be a principal electrophilic site.

Parr Functions: Introduced as a more reliable alternative to Fukui functions for predicting reaction regioselectivity, Parr functions are derived from the atomic spin densities of the molecule's radical anion and cation. They provide a clear indication of the most electrophilic and nucleophilic centers in a molecule.

The table below illustrates hypothetical condensed Fukui and Parr function values for the key heteroatoms in Ethanesulfonohydrazide, pinpointing their probable roles in chemical reactions.

Interactive Data Table: Local Reactivity Descriptors for Ethanesulfonohydrazide

| Atom | Condensed Fukui Function (f⁺) | Condensed Fukui Function (f⁻) | Electrophilic Parr Function (P⁺) | Nucleophilic Parr Function (P⁻) | Predicted Reactivity |

|---|---|---|---|---|---|

| S | 0.35 | 0.10 | 0.40 | 0.05 | Electrophilic Center |

| O1 (Sulfonyl) | 0.12 | 0.18 | 0.10 | 0.20 | Nucleophilic/Electrophilic |

| O2 (Sulfonyl) | 0.12 | 0.18 | 0.10 | 0.20 | Nucleophilic/Electrophilic |

| N1 (Hydrazide) | 0.08 | 0.25 | 0.07 | 0.30 | Nucleophilic Center |

| N2 (Hydrazide) | 0.05 | 0.28 | 0.04 | 0.35 | Strong Nucleophilic Center |

Note: These values are illustrative and represent the type of data generated from DFT calculations.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Topological Analysis

To gain a deeper understanding of the bonding and non-covalent interactions that define the structure of Ethanesulfonohydrazide, topological analyses of its electron density are employed.

Electron Localization Function (ELF): The ELF is a powerful tool for visualizing the electron pair probability in a molecule. nih.gov It partitions the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs.

High ELF values (approaching 1.0) signify a high degree of electron localization, characteristic of covalent bonds and lone pairs.

Low ELF values indicate regions of electron delocalization.

For Ethanesulfonohydrazide, an ELF analysis would clearly delineate the covalent bonds (C-S, S-O, S-N, N-N, N-H, C-H, C-C), and importantly, would visualize the lone pairs on the oxygen and nitrogen atoms, which are key to its chemical reactivity and hydrogen bonding capabilities. nih.gov

Reduced Density Gradient (RDG) Analysis: The RDG is a function of the electron density and its gradient, designed to identify and visualize non-covalent interactions (NCIs). mdpi.comscielo.org.mx When plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), the RDG reveals different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds): Characterized by large, negative values of sign(λ₂)ρ.

Weak interactions (e.g., van der Waals forces): Indicated by values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (e.g., steric clashes): Associated with large, positive values of sign(λ₂)ρ.

An RDG analysis of Ethanesulfonohydrazide, particularly in a condensed phase or interacting with other molecules, would map out the crucial intra- and intermolecular hydrogen bonds involving the N-H and S=O groups, as well as weaker van der Waals contacts involving the ethyl group. mdpi.comscielo.org.mx

Interactive Data Table: RDG Analysis of Non-Covalent Interactions in Ethanesulfonohydrazide Dimers

| Interaction Type | sign(λ₂)ρ Range (a.u.) | Location in Molecule | Color on RDG Isosurface |

|---|---|---|---|

| Hydrogen Bond | -0.04 to -0.02 | Between N-H of one molecule and O=S of another | Blue |

| Van der Waals | -0.01 to 0.01 | Between ethyl groups of adjacent molecules | Green |

| Steric Repulsion | 0.02 to 0.04 | Within crowded regions of the molecule | Red |

Note: This table summarizes the expected findings from an RDG analysis, providing a qualitative guide to the interactions present.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions of Ethanesulfonohydrazide over time. mdpi.com This is essential for understanding its conformational flexibility and its interactions with its environment, such as a solvent. peerj.comnih.gov

An MD simulation begins with a force field—a set of parameters that defines the potential energy of the system. The simulation then solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com

For Ethanesulfonohydrazide, MD simulations can be used to:

Explore Conformational Space: Identify the most stable conformers (rotational isomers) of the molecule by analyzing the potential energy surface and dihedral angle distributions. The rotation around the S-N and N-N bonds would be of particular interest.

Analyze Intermolecular Interactions: When simulated in a solvent like water, MD can reveal the structure and dynamics of the hydration shell around the molecule. It can quantify the number and lifetime of hydrogen bonds between the solute's N-H and S=O groups and surrounding water molecules. peerj.comresearchgate.net

Interactive Data Table: Typical Parameters for an MD Simulation of Ethanesulfonohydrazide in Water

| Parameter | Value / Type | Purpose |

|---|---|---|

| Force Field | OPLS-AA / AMBER | Defines the potential energy and interactions of atoms. |

| Water Model | TIP3P / SPC/E | Represents the solvent molecules. |

| System Size | ~3000 water molecules | Creates a periodic box to simulate bulk solution. |

| Temperature | 300 K | Simulates ambient conditions. |

| Pressure | 1 atm | Simulates ambient conditions. |

| Simulation Time | 100-500 ns | Allows for sufficient sampling of molecular motions. |

| Analysis | RMSD, Radius of Gyration, Hydrogen Bond Analysis | Quantifies conformational stability and intermolecular interactions. |

Note: This table provides an example of a typical setup for an MD simulation study.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures. aip.org DFT calculations are widely used to compute vibrational (Infrared and Raman) spectra. mdpi.com

The process involves first optimizing the molecular geometry of Ethanesulfonohydrazide at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). Following optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies, IR intensities, and Raman activities. arxiv.orgyoutube.com

Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. osti.gov This correlation between scaled theoretical frequencies and experimental peak positions allows for a confident assignment of each vibrational mode to a specific molecular motion (e.g., N-H stretch, S=O asymmetric stretch). researchgate.netripublication.com

Interactive Data Table: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Ethanesulfonohydrazide

| Vibrational Mode | Calculated (Unscaled) | Calculated (Scaled) | Experimental (Hypothetical) |

|---|---|---|---|

| N-H Stretch | 3450 | 3312 | 3310 |

| C-H Asymmetric Stretch | 3080 | 2957 | 2955 |

| C-H Symmetric Stretch | 2995 | 2875 | 2873 |

| S=O Asymmetric Stretch | 1390 | 1334 | 1335 |

| S=O Symmetric Stretch | 1185 | 1138 | 1140 |

| C-S Stretch | 750 | 720 | 722 |

Note: A typical scaling factor for B3LYP/6-311++G(d,p) is ~0.96. The presented data is illustrative.

Coordination Chemistry of Ethanesulfonohydrazide

Ethanesulfonohydrazide as a Ligand in Metal Complexes

Ethanesulfonohydrazide (CH₃CH₂SO₂NHNH₂) possesses multiple potential donor sites for coordination to a metal center, including the nitrogen atoms of the hydrazide moiety and the oxygen atoms of the sulfonyl group. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms suggests that it could coordinate to a variety of metal ions.

Synthesis of Ethanesulfonohydrazide Metal Complexes

The synthesis of metal complexes with Ethanesulfonohydrazide would likely follow established methods for coordination compound synthesis. A general approach would involve the reaction of a metal salt with Ethanesulfonohydrazide in a suitable solvent. The choice of solvent would be crucial to ensure the solubility of both the metal salt and the ligand. The reaction would typically be carried out under controlled temperature and atmospheric conditions to yield the desired complex. The stoichiometry of the reactants would be varied to isolate complexes with different metal-to-ligand ratios.

A generalized synthetic route can be represented as: MXn + y CH₃CH₂SO₂NHNH₂ → [M(CH₃CH₂SO₂NHNH₂)y]Xn

Where:

M represents the metal ion.

X represents the counter-ion from the metal salt.

n is the charge of the metal ion.

y is the number of Ethanesulfonohydrazide ligands.

Denticity and Coordination Modes of Ethanesulfonohydrazide

The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. Ethanesulfonohydrazide could potentially act as a monodentate or a bidentate ligand.

Monodentate Coordination: It could coordinate to a metal center through one of the nitrogen atoms of the hydrazide group or one of the oxygen atoms of the sulfonyl group.

Bidentate Chelation: A more stable coordination mode would likely involve chelation, where the ligand binds to the metal ion through two donor atoms to form a ring. This could occur through:

Coordination via the two adjacent nitrogen atoms of the hydrazide moiety.

Coordination involving one nitrogen atom of the hydrazide and one oxygen atom of the sulfonyl group, forming a stable five or six-membered chelate ring.

The specific coordination mode would be influenced by factors such as the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of other competing ligands.

Structural Characterization of Coordination Compounds

To definitively determine the structure and bonding in Ethanesulfonohydrazide metal complexes, a combination of analytical techniques would be essential.

X-ray Crystallography of Metal Complexes

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a coordination compound. wikipedia.org This method would provide precise information on:

The coordination number and geometry of the central metal ion.

The bond lengths and angles between the metal and the ligand donor atoms.

The specific coordination mode (monodentate or bidentate) of the Ethanesulfonohydrazide ligand.

Obtaining suitable single crystals for X-ray analysis is often a critical and challenging step in the characterization process.

Spectroscopic Signatures of Complex Formation

Various spectroscopic techniques can provide valuable insights into the formation and structure of metal complexes in the absence of single-crystal X-ray data.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the S=O and N-H bonds upon coordination would be indicative of complex formation. A shift in the stretching frequencies of these groups in the IR spectrum of the complex compared to the free ligand would confirm the participation of the sulfonyl and/or hydrazide groups in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the ligand environment. Changes in the chemical shifts of the protons and carbons of the Ethanesulfonohydrazide ligand upon complexation would provide evidence of coordination.

UV-Visible Spectroscopy: For complexes involving transition metals with d-d electronic transitions, UV-Vis spectroscopy can provide information about the coordination geometry of the metal ion.

Reactivity and Stability of Ethanesulfonohydrazide Metal Complexes

The reactivity and stability of metal complexes are crucial aspects of their coordination chemistry. The stability of Ethanesulfonohydrazide metal complexes would depend on several factors, including the strength of the metal-ligand bonds and the chelate effect if the ligand acts in a bidentate fashion.

The thermodynamic stability of the complexes in solution can be quantified by determining their stability constants. Kinetically, the complexes could be classified as either labile or inert, depending on the rate at which they undergo ligand substitution reactions. The reactivity of the coordinated Ethanesulfonohydrazide ligand itself might also be altered upon complexation, potentially leading to new catalytic or synthetic applications.

Advanced Applications in Materials Chemistry and Chemical Science

Application as Components in Radiation-Sensitive Resin Compositions

Radiation-sensitive resins, commonly known as photoresists, are materials that change their chemical properties when exposed to light. microchemicals.comgoogle.com They are crucial components in microfabrication processes like photolithography. These compositions typically consist of a polymer resin, a sensitizer (B1316253) (or photoactive compound), and a solvent. allresist.comgoogle.com The resin provides the structural and film-forming properties, while the sensitizer initiates a chemical change upon irradiation. allresist.com

Positive photoresists, often based on novolac resins and diazonaphthoquinone (DNQ) sensitizers, become more soluble in a developer solution after exposure to light. microchemicals.comallresist.com Conversely, negative photoresists become less soluble after exposure, often through a cross-linking reaction. allresist.com While a vast number of organic compounds are used to fine-tune the properties of these resins, no specific literature detailing the inclusion or function of Ethanesulfonohydrazide as a component in such compositions was identified.

Role as Precursors in Polymer and Material Synthesis

In polymer science, a precursor is a molecule or substance that can be converted into a polymer through a polymerization process. mdpi.com The choice of precursor is critical as it dictates the structure, properties, and functionality of the final polymeric material. Precursors can be monomers that form the repeating units of the polymer chain or substances that initiate or mediate the polymerization reaction. For example, in the synthesis of high-performance foams, expandable precursor beads are often created through suspension polymerization, which are then processed into the final material. mdpi.com There is no available research that specifically documents the use of Ethanesulfonohydrazide as a monomer or precursor in the synthesis of polymers or other advanced materials.

Catalytic Applications and Precursor Role in Catalysis

In catalysis, a precursor is a compound that can be converted into an active catalyst. mdpi.com The chemical nature of the precursor, including its ligands or associated anions, can significantly influence the final catalyst's structure, dispersion, and performance. mdpi.com For instance, the choice of a nickel salt precursor (e.g., carbonate, sulfate, nitrate) can modulate the physicochemical properties and distribution of active oxygen species in the resulting nickel-aluminum mixed oxide catalysts used for ethane (B1197151) dehydrogenation. mdpi.com The sulfonohydrazide functional group has potential for coordination with metal centers, but no studies were found that specifically investigate or demonstrate the use of Ethanesulfonohydrazide as a catalyst or a catalyst precursor.

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govnih.gov Self-assembly is the spontaneous organization of these molecules into stable, well-defined structures. northwestern.eduresearchgate.net These principles are fundamental to creating functional materials and complex systems. nih.govfrontiersin.org The Ethanesulfonohydrazide molecule contains hydrogen bond donors (-NH, -NH2) and acceptors (O=S=O), suggesting a potential to participate in non-covalent interactions and form self-assembled structures. nih.govmdpi.com However, there is no specific academic literature or crystallographic data available that explores the supramolecular chemistry, crystal engineering, or self-assembly behavior of Ethanesulfonohydrazide.

Q & A

Q. What computational strategies improve the prediction of ethanesulfonohydrazide’s binding affinity to sulfonamide-targeted enzymes?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to account for protein flexibility. Cross-reference results with experimental IC₅₀ values from enzyme inhibition assays. Address false positives by validating force field parameters against crystallographic data .

Q. How can mechanistic studies differentiate between radical-mediated versus ionic pathways in ethanesulfonohydrazide oxidation?

- Methodological Answer : Employ radical traps (e.g., TEMPO) and isotopic labeling (¹⁸O₂) to track oxygen incorporation. Use ESR spectroscopy to detect transient radical intermediates. Compare kinetic isotope effects (KIE) in H₂O vs. D₂O to infer transition-state mechanisms .

Q. What experimental designs mitigate synthetic challenges in achieving high regioselectivity for ethanesulfonohydrazide derivatives?

- Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). Employ directing groups or protecting strategies to bias regiochemistry. Validate selectivity ratios using NOESY NMR and X-ray crystallography .

Data Analysis and Reporting Guidelines

- For conflicting spectral data : Apply the EASE Guidelines to ensure reproducibility, including raw data deposition in public repositories (e.g., Zenodo) and transparent error margins.

- For meta-analyses : Follow PRISMA frameworks to avoid selection bias, with explicit inclusion/exclusion criteria .

- For computational studies : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |